5-(isopentyloxy)pyridazin-3(2H)-one
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Overview
Description
5-(isopentyloxy)pyridazin-3(2H)-one is a chemical compound belonging to the pyridazinone family. Pyridazinones are known for their diverse biological activities, including cardiotonic, hypotensive, and platelet aggregation inhibition properties . This compound, with its unique isopentyloxy substitution, is of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(isopentyloxy)pyridazin-3(2H)-one typically involves the reaction of 2-diethoxyphosphoryl-4-oxoalkanoates with hydrazines to form intermediate 4-diethoxyphosphoryl-4,5-dihydropyridazin-3(2H)-ones. This intermediate is then subjected to a Horner-Wadsworth-Emmons olefination with aldehydes to yield the desired pyridazinone .
Industrial Production Methods
Industrial production methods for pyridazinones often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(isopentyloxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding pyridazinone oxides.
Reduction: Formation of dihydropyridazinones.
Substitution: Introduction of different substituents at various positions on the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes nucleophilic or electrophilic reagents under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyridazinones, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
5-(isopentyloxy)pyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Investigated for its cardiotonic, hypotensive, and platelet aggregation inhibition properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-(isopentyloxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as phosphodiesterase-III in heart muscles and blood vessels. By inhibiting this enzyme, the compound can exert positive inotropic effects, reduce blood pressure, and inhibit platelet aggregation .
Comparison with Similar Compounds
Similar Compounds
CI-914: A pyridazinone with cardiotonic properties.
CI-930: Known for its hypotensive effects.
Pimobendan: Used as a positive inotrope in heart failure treatment.
Uniqueness
5-(isopentyloxy)pyridazin-3(2H)-one is unique due to its isopentyloxy substitution, which can influence its biological activity and pharmacokinetic properties. This substitution may enhance its efficacy and selectivity compared to other pyridazinones .
Properties
CAS No. |
1346697-76-4 |
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Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-(3-methylbutoxy)-1H-pyridazin-6-one |
InChI |
InChI=1S/C9H14N2O2/c1-7(2)3-4-13-8-5-9(12)11-10-6-8/h5-7H,3-4H2,1-2H3,(H,11,12) |
InChI Key |
METKAQPDOLOUGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=CC(=O)NN=C1 |
Origin of Product |
United States |
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